molecular formula C21H28N4OS B6057717 5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

Cat. No. B6057717
M. Wt: 384.5 g/mol
InChI Key: NBVPISBNWALXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound works by inhibiting the activity of certain enzymes involved in the signaling pathways of cancer cells and immune cells, leading to their death or suppression.

Mechanism of Action

5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide works by inhibiting the activity of several enzymes involved in the signaling pathways of cancer cells and immune cells. Specifically, the compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are essential for the survival and proliferation of cancer cells and immune cells. By inhibiting these enzymes, 5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide induces apoptosis (programmed cell death) of cancer cells and suppresses the activity of immune cells, leading to their death or suppression.
Biochemical and Physiological Effects
5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical models of cancer and autoimmune diseases. The compound induces apoptosis of cancer cells, inhibits their proliferation, and suppresses the activity of immune cells involved in autoimmune diseases. Additionally, 5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to modulate the expression of several genes involved in cancer and immune cell signaling pathways, leading to their downregulation or upregulation.

Advantages and Limitations for Lab Experiments

5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has several advantages for use in scientific research, including its high purity and yield, well-established synthesis method, and promising preclinical results. However, the compound also has some limitations, including its potential toxicity and limited selectivity for BTK and ITK. Therefore, careful dose optimization and selectivity testing are necessary to ensure the safety and efficacy of 5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide in scientific research.

Future Directions

There are several future directions for the scientific research of 5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide. One potential direction is the development of more selective and potent inhibitors of BTK and ITK, which could improve the safety and efficacy of the compound. Additionally, the combination of 5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide with other targeted therapies or immunotherapies could enhance its anti-cancer and immunosuppressive effects. Finally, the clinical evaluation of 5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide in patients with cancer and autoimmune diseases could provide valuable insights into its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide involves several steps, starting from commercially available starting materials. The key intermediate is a pyrrolidine derivative, which is then coupled with a thiophene carboxylic acid derivative to form the final product. The process has been optimized to yield high purity and yield of the compound, which is essential for its use in scientific research.

Scientific Research Applications

5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, showing promising results in terms of efficacy and safety. The compound has been shown to inhibit the growth and survival of various types of cancer cells, including B-cell lymphomas and leukemias, as well as to suppress the activity of immune cells involved in autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

5-[1-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-23-11-13-24(14-12-23)17-6-3-2-5-16(17)15-25-10-4-7-18(25)19-8-9-20(27-19)21(22)26/h2-3,5-6,8-9,18H,4,7,10-15H2,1H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVPISBNWALXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2CN3CCCC3C4=CC=C(S4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-[[2-(4-Methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide

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